3,4-Diacetoxycinnamic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3,4-diacetyloxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O6/c1-8(14)18-11-5-3-10(4-6-13(16)17)7-12(11)19-9(2)15/h3-7H,1-2H3,(H,16,17)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIYGBWFISUTHI-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13788-48-2 | |
| Record name | 3-(3,4-Bis(acetoxy)phenyl)acrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013788482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Diacetoxycinnamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[3,4-bis(acetoxy)phenyl]acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3,4 Diacetoxycinnamic Acid and Its Analogs
Chemical Synthesis Approaches
The primary methods for synthesizing 3,4-diacetoxycinnamic acid and its derivatives revolve around the acetylation of caffeic acid and subsequent derivatization reactions.
Acetylation of Caffeic Acid (3,4-Dihydroxycinnamic Acid)
The initial and crucial step in many synthetic pathways to this compound analogs is the protection of the two hydroxyl groups of caffeic acid (3,4-dihydroxycinnamic acid). researchgate.net Acetylation is a common strategy to achieve this, converting the reactive hydroxyl groups into more stable acetate (B1210297) esters. nih.govmdpi.com This protection prevents unwanted side reactions during subsequent derivatization of the carboxylic acid group.
Direct acetylation of caffeic acid is a straightforward method to produce this compound. This process involves treating caffeic acid with an acetylating agent, which directly converts the phenolic hydroxyl groups into acetyl groups. mdpi.com A common procedure involves the use of acetic anhydride (B1165640), often in the presence of a base or an acid catalyst. mdpi.comsigmaaldrich.com For instance, treating commercially available caffeic acid with sodium hydroxide (B78521) and acetic anhydride at 0 °C, followed by recrystallization from ethanol (B145695), yields pure diacetylcaffeic acid. mdpi.com
Several specific reagents and conditions are employed for the laboratory synthesis of this compound through acetylation.
Acetic Anhydride and Pyridine (B92270): A widely used method involves the use of acetic anhydride in the presence of pyridine. researchgate.netnih.gov Pyridine acts as a basic catalyst and a solvent, promoting the reaction and neutralizing the acetic acid byproduct. sigmaaldrich.com The general procedure involves dissolving the starting material in pyridine, adding acetic anhydride, and stirring at room temperature until the reaction is complete. nih.gov
Acetic Anhydride with an Acid Catalyst: Alternatively, an acid catalyst such as sulfuric acid can be used. mdpi.com For example, the protection of the hydroxyl groups of 2-(3,4-dihydroxyphenyl)acetic acid is achieved using acetic anhydride in the presence of sulfuric acid. mdpi.com
4-Dimethylaminopyridine (B28879) (DMAP): DMAP is often used as a highly efficient catalyst or co-catalyst in acetylation reactions, significantly increasing the reaction rate. nih.govmdpi.com
Sodium Bicarbonate: Dried sodium bicarbonate can also be used as a catalyst for the acetylation of alcohols and phenols with acetic anhydride at room temperature, offering a milder and more environmentally friendly alternative to pyridine. mdpi.com
The choice of reagents and conditions can influence the reaction's efficiency, yield, and the ease of product purification.
Table 1: Reagents and Conditions for Acetylation of Caffeic Acid
| Reagent System | Catalyst/Base | Solvent | Temperature | Typical Yield | Reference |
| Acetic Anhydride | Pyridine | Pyridine | Room Temperature | Good | researchgate.netnih.gov |
| Acetic Anhydride | Sulfuric Acid | Acetic Anhydride | Not specified | Good | mdpi.com |
| Acetic Anhydride | DMAP (co-catalyst) | Not specified | Not specified | High | nih.govmdpi.com |
| Acetic Anhydride | Sodium Bicarbonate | Toluene | Room Temperature | >99% | mdpi.com |
Derivatization Reactions and Functional Group Transformations
Once this compound is synthesized, it can be further modified through various derivatization reactions to create a library of analogs with potentially different biological activities. The primary focus of these transformations is the carboxylic acid group.
Esterification is a common method to produce analogs of this compound. mdpi.com This typically involves the reaction of the activated carboxylic acid with an alcohol.
One common approach is to first convert the carboxylic acid of this compound into a more reactive acyl chloride. This is often achieved using reagents like thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF). mdpi.comprepchem.com The resulting acyl chloride is then reacted with an alcohol, such as 2-phenylethanol (B73330) or 3-phenylpropanol, in the presence of a base like triethylamine (B128534) or pyridine to yield the corresponding ester. mdpi.com
Another method for esterification is the Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). cmu.ac.th This method is known for its high yields under mild conditions. cmu.ac.th
The Fischer esterification, which involves reacting a carboxylic acid and an alcohol with a strong acid catalyst like sulfuric acid, is also a viable, though sometimes less efficient, method for producing cinnamic acid esters. uns.ac.idresearchgate.net
Amidation reactions are employed to synthesize amide analogs of this compound. researchgate.net Similar to esterification, this process often begins with the activation of the carboxylic acid group. The resulting activated species is then reacted with a primary or secondary amine.
Coupling reagents are frequently used to facilitate the formation of the amide bond. researchgate.net These reagents include benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), 1-[bis(dimethylamino)methylene]-1H- researchgate.netnih.govchemicalbook.comtriazolo[4,5-b]pyridine-1-ium 3-oxide hexafluorophosphate (HATU), and dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.netnih.gov These reagents promote the reaction between the carboxylic acid and the amine, leading to the formation of the amide.
A more direct approach involves the use of carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) to catalyze the amidation between a cinnamic acid and an amine in an anhydrous solvent like tetrahydrofuran (B95107) (THF). analis.com.my Boric acid has also been explored as a green and inexpensive catalyst for the direct amidation of carboxylic acids and amines. orgsyn.org
Table 2: Common Derivatization Reactions of this compound
| Reaction Type | Activating/Coupling Reagent | Reactant | Product | Reference |
| Esterification | Thionyl Chloride (SOCl₂) | Alcohol | Ester | mdpi.comprepchem.com |
| Esterification | DCC, DMAP | Alcohol | Ester | cmu.ac.th |
| Amidation | BOP, HATU, DCC | Amine | Amide | researchgate.net |
| Amidation | EDC.HCl | Amine | Amide | analis.com.my |
Exploration of Other Chemical Modifications
The core structure of cinnamic acid serves as a versatile scaffold for a variety of chemical modifications. Beyond the di-acetoxylated form, researchers have synthesized numerous analogs by introducing different functional groups to the phenyl ring or modifying the carboxylic acid moiety.
A series of derivatives of related phenolic acids, such as ferulic acid, sinapic acid, and 3,4-dimethoxycinnamic acid, have been prepared. mdpi.com These syntheses involve conjugating the cinnamic acid-containing moieties with other chemical entities like thiomorpholine (B91149) or cinnamyl alcohol. mdpi.com For instance, (E)-cinnamyl 3-(4-hydroxy-3-methoxyphenyl)acrylate (a ferulic acid derivative) and (E)-cinnamyl 3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate (a sinapic acid derivative) have been synthesized via flash chromatography. mdpi.com Such modifications aim to explore structure-activity relationships. The synthesis of analogs of diffractaic acid, a related natural product, has also been achieved through strategic H/CH₃/benzylation modifications of the core structure. nih.gov These synthetic efforts highlight the adaptability of the cinnamic acid framework to produce a wide range of structurally diverse molecules.
Enzymatic Synthesis and Biocatalytic Transformations
Enzymatic methods offer a green chemistry approach to synthesizing cinnamic acid derivatives, often providing high selectivity and operating under mild conditions. nih.gov
Lipase-Catalyzed Synthesis of Cinnamic Acid Derivatives
Lipases, particularly immobilized forms, are widely used for the esterification of cinnamic acid and its derivatives. nih.gov Novozym 435, which is Candida antarctica lipase (B570770) B immobilized on an acrylic resin, has proven effective in catalyzing these reactions. thepharmajournal.comnih.gov
Key examples of lipase-catalyzed synthesis include:
Ethyl Ferulate (EF) : Synthesized from ferulic acid (4-hydroxy-3-methoxy-cinnamic acid) and ethanol. A conversion rate of 87% was achieved within two days at 75°C. nih.gov
Octyl Methoxycinnamate (OMC) : Produced from p-methoxycinnamic acid and 2-ethyl-hexanol. This reaction reached a 90% conversion within one day at 80°C. nih.gov
Ethyl Cinnamate (B1238496) : Prepared by the esterification of cinnamic acid and ethanol using porcine pancreatic lipase (PPL) immobilized on a hydrogel. researchgate.net
These enzymatic syntheses often result in better conversion rates and shorter reaction times compared to other methods and allow for the reuse of the enzyme. nih.gov
| Derivative | Substrates | Lipase Catalyst | Key Reaction Conditions | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| Ethyl Ferulate | Ferulic acid and Ethanol | Novozym 435 | 75°C, 2 days | 87% | nih.gov |
| Octyl Methoxycinnamate | p-Methoxycinnamic acid and 2-Ethyl-hexanol | Novozym 435 | 80°C, 1 day | 90% | nih.gov |
| Benzyl (B1604629) Cinnamate | Cinnamic acid and Benzyl alcohol | Lipase | 40°C, 27 hours | 97.7% | nih.gov |
| Ethyl Cinnamate | Cinnamic acid and Ethanol | Immobilized Porcine Pancreatic Lipase (PPL) | Not specified | 55% after 27h | researchgate.net |
Optimization Strategies for Biocatalytic Production (e.g., Response Surface Methodology)
To maximize the efficiency of biocatalytic processes, optimization strategies are crucial. Response Surface Methodology (RSM) is a statistical tool used to evaluate the effects of multiple factors and their interactions on a particular outcome, such as product yield. nih.gov
A study on the enzymatic synthesis of benzyl cinnamate from cinnamic acid and benzyl alcohol employed a five-level, four-factor central composite design to find the optimal reaction conditions. nih.gov The investigated parameters included temperature, enzyme loading, the molar ratio of benzyl alcohol to cinnamic acid, and reaction time. nih.gov The analysis produced a quadratic polynomial regression model with a high coefficient of determination (R² = 0.9851), indicating a strong correlation between the experimental data and the model's predictions. nih.gov
The optimal conditions identified through this methodology were a temperature of 40°C, an enzyme loading of 31 mg/mL, a substrate molar ratio of 2.6:1, and a reaction time of 27 hours. Under these conditions, the validated experimental yield of benzyl cinnamate reached 97.7%, demonstrating an efficient process suitable for potential industrial application. nih.gov Similar optimization approaches have been applied to the extraction of cinnamic acid from natural sources, comparing methods like microwave-assisted and ultrasound-assisted extraction to maximize yield while minimizing energy use. researchgate.net
| Parameter | Optimized Value | Reference |
|---|---|---|
| Temperature | 40°C | nih.gov |
| Enzyme Loading | 31 mg/mL | nih.gov |
| Substrate Molar Ratio (Benzyl alcohol:Cinnamic acid) | 2.6:1 | nih.gov |
| Reaction Time | 27 hours | nih.gov |
| Resulting Yield | 97.7% | nih.gov |
Synthesis of Advanced Derivatives and Conjugates
Preparation of Polymeric Conjugates
Conjugating therapeutic agents to polymers is a well-established strategy to improve their pharmacological profiles. Poly(ethylene glycol) (PEG) is a commonly used polymer for this purpose, as PEGylation can protect proteins and small molecules from enzymatic degradation and reduce clearance by the reticuloendothelial system through steric hindrance. nih.gov
An example is EZN-2208, a conjugate of a 40 kDa 4-armed PEG with SN38, the active metabolite of irinotecan. A glycine (B1666218) spacer links the drug to each PEG arm. nih.gov Another polymer used for conjugation is poly(L-glutamic acid). OPAXIO™, a conjugate of this polymer with paclitaxel, links the drug via an ester bond to the γ-carboxylic acid side chains of the polymer. This design leverages the biodegradability of poly(L-glutamic acid) into a natural amino acid. nih.gov These strategies can be conceptually applied to cinnamic acid derivatives to create novel macromolecular prodrugs.
Synthesis of Hybrid Compounds
Hybrid compounds are created by covalently linking two or more distinct pharmacophores to generate a single molecule with multiple functionalities. Several hybrid molecules based on the cinnamic acid scaffold have been designed and synthesized.
Cinnamic Acid-Tryptamine Hybrids : A series of these hybrids were synthesized as potential dual cholinesterase inhibitors. For example, (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide was one of the most potent compounds synthesized in its series. nih.gov
Cinnamic Acid-Choline Hybrids : Choline esters of caffeic acid derivatives, including 3,4-dimethoxycinnamic acid, have been prepared. researchgate.netresearchgate.net These bifunctional conjugates aim to combine the properties of the phenolic acid with those of choline. researchgate.net
Cinnamic Acid-Tetrahydroisoquinoline/Benzylpiperidine Hybrids : By combining these groups with a cinnamic acid derivative, novel hybrids were rationally designed as multi-target agents. nih.gov
Lithocholic Acid Hybrids : Hybrid molecules have been synthesized by linking lithocholic acid with (5Z,9Z)-tetradeca-5,9-dienedioic acid, demonstrating the principle of combining disparate chemical entities to create novel structures. mdpi.com
These synthetic strategies typically involve standard coupling reactions, such as amide or ester bond formation, to link the cinnamic acid moiety to another molecule of interest. nih.govmdpi.com
Biological Activity Investigations of 3,4 Diacetoxycinnamic Acid
Antioxidant Research
The antioxidant potential of 3,4-diacetoxycinnamic acid has been a subject of scientific inquiry, particularly concerning its ability to counteract oxidative stress. Research has explored its mechanisms of action, including radical scavenging and the inhibition of lipid peroxidation.
In Vitro Radical Scavenging Mechanisms
In vitro studies are fundamental in determining the direct chemical antioxidant properties of a compound. These assays measure the ability of a substance to neutralize reactive oxygen species (ROS) and other free radicals in a controlled laboratory setting.
Specific data from studies focusing on the hydroxyl radical scavenging activity of this compound are not available in the reviewed scientific literature.
Investigations into the effect of this compound on lipid peroxidation have been conducted. In a study involving carbon tetrachloride-induced liver damage in rats, a model that heavily involves oxidative stress and lipid peroxidation, this compound (referred to as diacetyl caffeic acid) was administered. The results indicated that this compound had no significant beneficial effect on lipid peroxidation. researchgate.net It was suggested that the presence of the acetyl groups might diminish the scavenger potential observed in its parent compound, caffeic acid. researchgate.net
One study synthesized this compound and evaluated its hepatoprotective effects. researchgate.net The findings from this research are summarized in the table below.
| Compound | Effect on Lipid Peroxidation | Reference |
| This compound | No significant beneficial effect | researchgate.net |
Cellular Antioxidant Defense Modulation (In Vitro Models)
Detailed studies on how this compound modulates cellular antioxidant defense mechanisms in in vitro models are not currently available in the scientific literature.
Anti-inflammatory Research
The potential anti-inflammatory properties of this compound have also been explored, with a focus on its ability to inhibit enzymes involved in the inflammatory cascade.
Enzyme Inhibition Studies (e.g., Lipoxygenase)
The lipoxygenase (LOX) enzymes are key players in the inflammatory pathway, responsible for the production of leukotrienes. The inhibition of these enzymes is a target for anti-inflammatory therapies. Research on the hepatoprotective effects of cinnamic acid derivatives has provided some insight into the potential lipoxygenase-inhibiting activity of this compound. In a study where it was observed that this compound did not provide significant hepatoprotection, it was hypothesized that the acetyl groups might reduce the compound's affinity for the 5-lipoxygenase enzyme compared to its non-acetylated counterpart, caffeic acid. researchgate.netresearchgate.net
| Compound | Suggested effect on 5-Lipoxygenase | Reference |
| This compound | May have a decreased affinity for the enzyme | researchgate.netresearchgate.net |
In Vitro/In Vivo Models of Inflammation (Non-human, e.g., carrageenan-induced rat paw edema)
Research into the anti-inflammatory properties of cinnamic acid derivatives has utilized non-human models, such as carrageenan-induced paw edema in rats, to assess their efficacy. This model induces a localized inflammatory response, allowing for the measurement of a compound's ability to reduce swelling. researchgate.netnih.govresearchgate.netpharmascholars.comnih.gov
Studies on related cinnamic acid derivatives have demonstrated anti-inflammatory effects in this model. For instance, certain N-acyl hydrazone derivatives of cinnamic acids showed a reduction in paw edema. researchgate.net Similarly, ellagic acid, another phenolic compound, has been shown to dose-dependently reduce carrageenan-induced paw edema in rats. nih.gov The mechanism of action for some of these compounds is thought to involve the inhibition of inflammatory mediators like TNF-α, IL-1β, iNOS, and COX-2. nih.gov
Derivatives of 3,4-dimethoxycinnamic acid, a related analog, have also been investigated for their anti-inflammatory potential. nih.gov In one study, derivatives conjugated with thiomorpholine (B91149) and cinnamyl alcohol exhibited anti-inflammatory effects in the carrageenan-induced rat paw edema model, with some compounds showing activity comparable to non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The percentage of inflammation reduction for some of these derivatives ranged from 17% to 72%. nih.gov
Table 1: Anti-inflammatory Activity of Related Cinnamic Acid Derivatives in Carrageenan-Induced Rat Paw Edema
| Compound/Derivative | Animal Model | Key Findings | Reference |
|---|---|---|---|
| N-acyl hydrazone derivatives | Rat | Reduction in the extent of inflammation. | researchgate.net |
| Ellagic acid | Rat | Dose-dependent reduction of paw edema. | nih.gov |
| 3,4-dimethoxycinnamic acid derivatives | Rat | Inflammation reduction ranging from 17-72%. | nih.gov |
| Aceclofenac (standard drug) | Rat | Used as a standard for comparison. | pharmascholars.com |
| Indomethacin (standard drug) | Rat | Significant inhibition of post-carrageenan edema. | nih.gov |
Potential Antimicrobial Research (Based on Cinnamic Acid Derivatives)
The antimicrobial potential of this compound is often inferred from studies on the broader class of cinnamic acid derivatives. ui.ac.idmdpi.comeurekaselect.com These compounds have demonstrated activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and molds. mdpi.comeurekaselect.com The antimicrobial efficacy of these derivatives is influenced by their chemical structure, with synthetic modifications often leading to enhanced activity compared to the parent cinnamic acid. ui.ac.id
Research has shown that cinnamic acid and its derivatives can inhibit bacterial growth and biofilm formation. mdpi.com For example, cinnamic acid itself has been shown to reduce the growth of Staphylococcus aureus and possesses strong anti-biofilm activity. mdpi.com The minimum inhibitory concentration (MIC) values for cinnamic acid and its derivatives can be high, but their broad-spectrum activity makes them subjects of ongoing research. mdpi.com
Synthetic derivatives, such as those combining cinnamic acids with other antimicrobial pharmacophores like carvacrol, have been developed to target complex skin infections caused by ESKAPE pathogens. mdpi.comnih.gov One such derivative, bearing a catechol group, showed significant antibacterial activity against S. aureus and was effective against S. epidermidis biofilm-mediated infections. nih.gov
Table 2: Antimicrobial Activity of Cinnamic Acid and its Derivatives
| Compound/Derivative | Target Microorganism(s) | Key Findings | Reference |
|---|---|---|---|
| Cinnamic acid | Staphylococcus aureus | Significant reduction in planktonic forms and strong anti-biofilm activity. | mdpi.com |
| Cinnamic acid derivatives | Gram-positive and Gram-negative bacteria, yeasts, molds | Broad-spectrum antimicrobial properties. | mdpi.comeurekaselect.com |
| Synthetic cinnamic acid-carvacrol conjugate (DM2) | S. aureus, S. epidermidis | Significant antibacterial activity against S. aureus and contrasted biofilm-mediated S. epidermidis infection. | nih.gov |
Exploratory Anti-cancer Research (In Vitro Studies, Based on Cinnamic Acid Derivatives)
The potential of this compound as an anti-cancer agent is primarily explored through in vitro studies on various cinnamic acid derivatives. biointerfaceresearch.comnih.govtandfonline.commdpi.com These derivatives have been investigated for their cytotoxic effects on different cancer cell lines. nih.govmdpi.com The anti-cancer activity is often attributed to the cinnamoyl moiety, which is considered a promising scaffold for developing new anti-cancer drugs. tandfonline.com
In vitro studies have shown that cinnamic acid derivatives can inhibit the proliferation of various cancer cell lines, including those of the lung (A-549), colon (HT-29), breast (MCF-7, MDA-MB-231), and liver (HepG2). biointerfaceresearch.comnih.govmdpi.com For instance, some novel synthetic cinnamic acid derivatives have demonstrated potent cytotoxicity against the A-549 lung cancer cell line, with IC50 values in the micromolar range. biointerfaceresearch.com The mechanism of action for some of these derivatives is thought to involve the inhibition of matrix metalloproteinase-9 (MMP-9), an enzyme overexpressed in many cancers. biointerfaceresearch.com
Other studies have focused on hybrid molecules, such as those combining cinnamic acid with a 2-thiohydantoin (B1682308) moiety, which have shown cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov These compounds were found to induce cell cycle arrest and apoptosis. nih.gov
Table 3: In Vitro Anti-cancer Activity of Cinnamic Acid Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| Novel synthetic cinnamic acid derivatives | A-549 (lung) | Potent cytotoxicity with IC50 values in the micromolar range. | biointerfaceresearch.com |
| Cinnamic acid-harmine hybrids | HepG2 (liver) | Significant cytotoxicity with low IC50 values. | mdpi.com |
| Cinnamic acid with 2-thiohydantoin moiety | MCF-7 (breast) | Induced cell cycle arrest and apoptosis. | nih.gov |
| Phenyl-substituted cinnamic acids | HT-29 (colon), A-549 (lung), OAW-42 (ovarian), MDA-MB-231 (breast), HeLa (cervical) | Exhibited significant anticancer activity. | nih.gov |
Neuroprotective Activity Investigations (Based on Related Analogs, e.g., 3,4-dimethoxycinnamic acid)
Investigations into the neuroprotective potential of this compound are often based on studies of its related analog, 3,4-dimethoxycinnamic acid. nih.gov This compound, found in medicinal plants, has been noted for its neuroprotective properties. nih.gov
Research has indicated that 3,4-dimethoxycinnamic acid exhibits neuroprotective effects in various experimental models. nih.gov For example, it has shown activity in in vitro studies using human neuroblastoma cell lines. nih.gov The neuroprotective potential of cinnamic acid derivatives is an area of active research, with studies exploring their ability to mitigate neuronal damage and dysfunction associated with neurodegenerative diseases. Cinnamic aldehyde, another related compound, has demonstrated neuroprotective effects in a mouse model of Parkinson's disease. mdpi.com
Anti-amyloidogenic Activity Investigations (Based on Related Analogs, e.g., 3,4-dimethoxycinnamic acid)
The potential for this compound to interfere with the formation of amyloid fibrils, a hallmark of several neurodegenerative diseases, is being explored through research on its analog, 3,4-dimethoxycinnamic acid. mdpi.commdpi.comresearchgate.net This compound has been shown to prevent the pathological transformation of amyloidogenic proteins like alpha-synuclein (B15492655). mdpi.comresearchgate.net
Studies have demonstrated that 3,4-dimethoxycinnamic acid can effectively inhibit the fibrillization of alpha-synuclein in vitro. mdpi.comnih.gov It is believed that this compound may act by altering the structure of primary aggregates, thereby preventing the formation of mature fibrils. nih.gov Molecular modeling studies suggest potential binding sites for 3,4-dimethoxycinnamic acid on alpha-synuclein fibrils. nih.gov The anti-amyloidogenic activity of this and other cinnamic acid derivatives makes them promising candidates for further investigation in the context of synucleinopathies like Parkinson's disease. researchgate.netnih.gov
Table 4: Anti-amyloidogenic Activity of 3,4-dimethoxycinnamic acid
| Compound | Amyloidogenic Protein | Key Findings | Reference |
|---|---|---|---|
| 3,4-dimethoxycinnamic acid | alpha-synuclein | Effectively prevented amyloid transformation with an IC50 of 13 µM. | researchgate.netnih.gov |
| 3,4-dimethoxycinnamic acid | Prion protein | Binds efficiently to the prion protein. | mdpi.com |
Hypolipidemic Activity Investigations (Based on Related Analogs, e.g., 3,4-dimethoxycinnamic acid)
The potential of this compound to lower lipid levels is being investigated based on the activity of its analog, 3,4-dimethoxycinnamic acid. nih.govmdpi.comnih.govnih.govresearchgate.net Derivatives of 3,4-dimethoxycinnamic acid have been synthesized and tested for their hypolipidemic properties in animal models. nih.govmdpi.com
In a study using a Triton-induced hyperlipidemia model in rats, derivatives of 3,4-dimethoxycinnamic acid conjugated with thiomorpholine and cinnamyl alcohol exhibited a significant decrease in lipidemic indices. nih.govmdpi.com Some of these compounds were found to decrease triglycerides and total cholesterol levels, with the most active ones showing effects slightly better than the well-known hypocholesterolemic drug, simvastatin, in terms of triglyceride reduction. nih.govmdpi.com These findings suggest that compounds derived from 3,4-dimethoxycinnamic acid may be useful in managing conditions involving lipid deregulation. nih.govmdpi.com
Table 5: Hypolipidemic Activity of 3,4-dimethoxycinnamic acid Derivatives
| Compound/Derivative | Animal Model | Key Findings | Reference |
|---|---|---|---|
| 3,4-dimethoxycinnamic acid derivatives with thiomorpholine and cinnamyl alcohol | Triton-induced hyperlipidemic rats | Significant decrease in triglycerides and total cholesterol. | nih.govmdpi.com |
Structure Activity Relationship Sar Studies
Impact of Acetoxy Groups on Biological Efficacy
3,4-Diacetoxycinnamic acid is the di-acetylated form of caffeic acid, where the hydroxyl groups at the 3 and 4 positions of the phenyl ring are converted into acetoxy esters. This structural modification has a profound impact on the molecule's physicochemical properties and, consequently, its biological efficacy.
The biological activities of phenolic compounds like caffeic acid, particularly their potent antioxidant effects, are largely attributed to the catechol (3,4-dihydroxy) structure. mdpi.comnih.govnih.gov These hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals. The acetylation of these groups in this compound blocks this direct hydrogen-donating capability.
However, this acetylation serves as a common prodrug strategy. nih.gov Prodrugs are inactive or less active compounds that are metabolized in the body to release the active parent drug. nih.gov The acetoxy groups increase the lipophilicity (fat-solubility) of the molecule compared to the more polar hydroxyl groups of caffeic acid. This enhanced lipophilicity can improve passage through biological membranes, potentially increasing bioavailability. Once absorbed, cellular esterase enzymes can hydrolyze the acetoxy groups, releasing the active caffeic acid at the target site. nih.govresearchgate.net
Correlation of Structural Modifications with Functional Outcomes
Beyond the signature acetoxy groups, modifications to other parts of the cinnamic acid scaffold are crucial in determining the functional outcomes. SAR studies on related compounds reveal the importance of the carboxylic acid group and the acrylic side chain.
Modification of the Carboxylic Acid Group: The conversion of the carboxylic acid moiety into esters or amides is a key strategy to diversify biological activity. A prominent example is Caffeic Acid Phenethyl Ester (CAPE), an ester of caffeic acid, which demonstrates significantly more potent cytotoxic activity against cancer cells and greater inhibition of cell migration compared to caffeic acid itself. nih.govnih.gov Similarly, caffeic acid amides have been shown to possess potent antioxidant properties. mdpi.comnih.gov These modifications highlight that the carboxylic acid group is a prime site for structural alteration to enhance or modulate pharmacological effects.
Modification of the Acrylic Side Chain: The α,β-unsaturated double bond in the acrylic acid side chain is critical for the molecule's planar structure and electronic properties. Studies on various hydroxycinnamic acid derivatives have shown that this double bond is a crucial structural element for certain biological activities. mdpi.comnih.gov For instance, the saturation of this bond to form hydrocinnamic acid derivatives can lead to a reduction or loss of specific functions, underscoring its importance in the molecule's interaction with biological targets.
Table 1: Impact of Structural Modifications on the Caffeic Acid Scaffold
| Modification Type | Example Derivative | Observed Functional Outcome | Reference |
|---|---|---|---|
| Esterification of Carboxylic Acid | Caffeic Acid Phenethyl Ester (CAPE) | Enhanced cytotoxic and anti-migratory activity in cancer cells compared to Caffeic Acid. | nih.gov |
| Amidation of Carboxylic Acid | Caffeic Acid Anilides | Highly efficient antioxidant activity, comparable to standard antioxidants like Trolox. | nih.gov |
| Saturation of Acrylic Double Bond | Hydrocaffeic Acid | Demonstrates altered activity profiles, including reduced xanthine (B1682287) oxidase inhibition compared to Caffeic Acid. | |
| Acetylation of Phenolic Hydroxyls | This compound | Acts as a prodrug, potentially increasing bioavailability before releasing the active Caffeic Acid via enzymatic hydrolysis. | nih.gov |
Comparative Analysis with Other Cinnamic Acid Derivatives
The biological efficacy of this compound is best understood when compared with other naturally occurring cinnamic acid derivatives. The primary difference among these compounds lies in the substitution pattern on the phenyl ring, which dictates their antioxidant potential and other biological activities.
Caffeic Acid (3,4-dihydroxycinnamic acid): As the parent compound, it serves as a benchmark. Its catechol structure is responsible for its strong antioxidant and radical scavenging properties. nih.gov The presence of two hydroxyl groups allows for effective neutralization of free radicals. researchgate.net
Ferulic Acid (4-hydroxy-3-methoxycinnamic acid): With one hydroxyl group replaced by a methoxy (B1213986) group, ferulic acid generally exhibits less potent antioxidant activity than caffeic acid. The methoxy group is less effective at hydrogen donation compared to a hydroxyl group.
p-Coumaric Acid (4-hydroxycinnamic acid): Having only a single hydroxyl group on the phenyl ring results in significantly lower antioxidant capacity compared to caffeic acid. researchgate.net Studies indicate that the number of hydroxyl groups is a key determinant of radical scavenging activity. nih.gov
Sinapic Acid (4-hydroxy-3,5-dimethoxycinnamic acid): The addition of two methoxy groups at positions 3 and 5 influences the electronic properties and steric hindrance around the phenolic hydroxyl group, resulting in antioxidant activity that is generally considered less potent than that of caffeic acid. mdpi.com
3,4-Dimethoxycinnamic Acid: In this derivative, both hydroxyl groups of the catechol moiety are replaced by methoxy groups. ontosight.ai This modification significantly reduces its direct antioxidant capacity, which relies on hydrogen donation from hydroxyls, but it increases lipophilicity, which may affect its absorption and distribution.
This comparative analysis demonstrates a clear structure-activity relationship: the number and position of hydroxyl groups on the phenyl ring are the most critical factors for the direct antioxidant efficacy of cinnamic acid derivatives. The dihydroxy configuration at the 3 and 4 positions (catechol structure) confers the highest activity.
Table 2: Comparative Overview of Cinnamic Acid Derivatives
| Compound Name | Substituents on Phenyl Ring | Summary of Relative Biological Efficacy | Reference |
|---|---|---|---|
| Caffeic Acid | 3,4-dihydroxy | Strong antioxidant activity due to the catechol group. Serves as a potent radical scavenger. | nih.gov |
| This compound | 3,4-diacetoxy | Considered a prodrug of caffeic acid. Acetylation may reduce direct antioxidant action but potentially improves bioavailability. | nih.govnih.gov |
| Ferulic Acid | 4-hydroxy, 3-methoxy | Moderate antioxidant activity, generally less potent than caffeic acid. | mdpi.com |
| p-Coumaric Acid | 4-hydroxy | Lower antioxidant activity compared to caffeic acid due to a single hydroxyl group. | researchgate.net |
| Sinapic Acid | 4-hydroxy, 3,5-dimethoxy | Antioxidant activity is influenced by steric and electronic effects of two methoxy groups. | mdpi.com |
| 3,4-Dimethoxycinnamic Acid | 3,4-dimethoxy | Greatly reduced direct antioxidant capacity but increased lipophilicity. | ontosight.ai |
Metabolic Pathways and Biotransformation Studies
In Vitro Absorption and Metabolic Stability Assessments (e.g., Microsomal Studies)
In vitro metabolic stability assays are crucial for predicting the hepatic clearance of a compound. solvobiotech.com These studies typically utilize subcellular liver fractions, such as microsomes or S9 fractions, which contain a host of metabolic enzymes. solvobiotech.comwuxiapptec.com For instance, liver microsomal stability assays are widely used to evaluate the biotransformation of compounds by phase I enzymes, like the cytochrome P450 (CYP) family. wuxiapptec.com The stability of a compound is determined by incubating it with these fractions and measuring its rate of disappearance over time, which allows for the calculation of its intrinsic clearance. youtube.com
For 3,4-diacetoxycinnamic acid, the primary metabolic pathway initiated in the liver involves the hydrolysis of its two ester bonds by esterase enzymes, which are abundant in liver microsomes. This enzymatic action rapidly converts this compound into its active parent compound, caffeic acid. This rapid conversion means that this compound itself would likely exhibit low metabolic stability and a high intrinsic clearance rate in human liver microsome (HLM) assays. youtube.com
The process involves incubating the compound with pooled liver microsomes in a buffer at 37°C. researchgate.net Samples are taken at various time points to measure the concentration of the remaining parent compound. researchgate.net It is expected that this compound would be rapidly depleted, with a corresponding increase in the concentration of caffeic acid.
| Incubation Time (minutes) | Parent Compound Remaining (%) | Primary Metabolite (Caffeic Acid) Detected |
|---|---|---|
| 0 | 100% | No |
| 5 | Low | Yes |
| 15 | Very Low / Undetectable | Yes |
| 30 | Undetectable | Yes |
Conjugation Reactions and Metabolite Identification (e.g., Glucuronidation, Sulfation)
Following the initial hydrolysis to caffeic acid, the subsequent biotransformation involves phase II conjugation reactions. Caffeic acid is known to undergo extensive metabolism, including conjugation reactions such as glucuronidation and sulfation, to facilitate its excretion. nih.govnih.gov
Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs), enzymes located within the lumen of the endoplasmic reticulum in liver microsomes. solvobiotech.com Caffeic acid serves as a substrate for these enzymes, leading to the formation of caffeic acid glucuronides.
Sulfation: This reaction is mediated by sulfotransferases (SULTs), which are cytosolic enzymes. nih.gov These enzymes catalyze the transfer of a sulfonate group to the hydroxyl groups of caffeic acid, forming caffeic acid sulfates. Studies on structurally similar compounds have shown that sulfation can be a major conjugation pathway. nih.gov
The primary metabolites of this compound are therefore identified sequentially. The initial hydrolysis yields caffeic acid. This is followed by the formation of various conjugated forms. In addition to hepatic metabolism, gut microbiota can also play a role in the biotransformation of the resulting caffeic acid, producing metabolites such as 3-hydroxyphenylpropionic acid. nih.gov
| Metabolic Step | Metabolite | Enzymes Involved | Location |
|---|---|---|---|
| Phase I (Hydrolysis) | Caffeic acid | Esterases | Liver, Intestine, Plasma |
| Phase II (Glucuronidation) | Caffeic acid glucuronides | UDP-glucuronosyltransferases (UGTs) | Liver |
| Phase II (Sulfation) | Caffeic acid sulfates | Sulfotransferases (SULTs) | Liver |
| Microbial Metabolism | 3-Hydroxyphenylpropionic acid | Gut Microbiota | Colon |
Influence of Chemical Structure on Metabolic Fate
The chemical structure of this compound is the primary determinant of its metabolic fate. The presence of two acetyl groups significantly alters its physicochemical properties compared to its parent compound, caffeic acid.
Lipophilicity and Absorption: The acetyl groups increase the lipophilicity (fat-solubility) of the molecule. This modification can potentially enhance its passive diffusion across the intestinal wall. However, this enhanced absorption is counteracted by its susceptibility to hydrolysis.
Ester Linkages as a Prodrug Feature: The ester linkages are readily cleaved by esterase enzymes. This effectively makes this compound a prodrug that delivers caffeic acid to the system. The rapid hydrolysis means that the systemic circulation is primarily exposed to caffeic acid and its subsequent metabolites, rather than the original acetylated compound. The instability of ester bonds in compounds like caffeic acid phenethyl ester (CAPE) due to esterase activity is a known phenomenon. nih.gov
Comparison with Methoxy (B1213986) Derivatives: The influence of the functional groups at the 3 and 4 positions is highlighted when comparing this compound with 3,4-dimethoxycinnamic acid. In the latter, the more stable ether linkages of the methoxy groups are not as easily cleaved. As a result, 3,4-dimethoxycinnamic acid is absorbed largely in its intact form and penetrates the intestinal wall more easily than its corresponding hydroxy derivative. nih.gov This contrasts sharply with the diacetoxy form, where hydrolysis is the dominant initial metabolic step. The structural difference—ester vs. ether linkage—dictates whether the compound is absorbed intact or acts as a prodrug.
Applications in Advanced Materials and Polymer Science
Conjugation Strategies for Polymer Modification
Covalent attachment, or conjugation, of DACA to polymers is a key strategy for creating advanced materials. This modification is typically achieved by forming an ester or amide bond between the carboxylic acid of DACA and a reactive group on the polymer, such as a hydroxyl or amine group.
Polylactide (PLA) is a widely used biodegradable polyester (B1180765) whose properties can be enhanced by end-capping with functional molecules. 3,4-Diacetoxycinnamic acid has been successfully conjugated to the terminal hydroxyl groups of PLA. nih.gov The process involves converting DACA into a more reactive intermediate, 3,4-diacetoxycinnamoyl chloride (DACC), by treating it with thionyl chloride. This acid chloride can then react with the terminal hydroxyl groups of PLA, such as poly(L-lactide) (PLLA) or poly(D-lactide) (PDLA), in the presence of a base like pyridine (B92270) to form a stable ester linkage. nih.gov This terminal modification, or "end-capping," effectively attaches the DACA molecule to the end of the polymer chain. nih.gov
The synthesis pathway can be summarized as follows:
Activation of DACA : this compound is reacted with thionyl chloride (SOCl₂) to form the highly reactive 3,4-diacetoxycinnamoyl chloride (DACC). nih.gov
Conjugation to PLA : The DACC is then introduced to a solution of PLA in a solvent like dichloromethane, with pyridine acting as a catalyst and acid scavenger. The reaction mixture is stirred, allowing the DACC to bond to the terminal hydroxyl ends of the PLA chains. nih.gov
Purification : The resulting DACA-conjugated PLA is purified, often by washing with a dilute acid to remove residual pyridine and then precipitating the polymer in a non-solvent like ethanol (B145695). nih.gov
This end-capping strategy is a versatile method for introducing the specific functionalities of DACA into the PLA architecture without disrupting the polymer's main chain. nih.gov
While direct studies on the conjugation of this compound to polyethers like poly(ethylene glycol) (PEG) are not extensively documented, the principles of polymer chemistry allow for such modifications. Polyethers commonly have terminal hydroxyl groups that can be functionalized. nih.govmdpi.com These hydroxyl groups can be made to react with the activated carboxyl group of DACA (i.e., DACC) in a manner similar to the conjugation with PLA. nih.gov
General strategies for conjugating carboxylic acids to PEG often involve:
Direct esterification, though this can be inefficient.
Activation of the carboxylic acid using coupling agents (e.g., carbodiimides like DCC or EDC) followed by reaction with the PEG's hydroxyl groups. nih.gov
Conversion of the carboxylic acid to an acid chloride, as seen with the PLA conjugation method. nih.gov
Given that the precursor to DACA, 3,4-dihydroxycinnamic acid (caffeic acid), has been used as a building block for various aromatic polyesters, it is chemically plausible to integrate DACA into other polymer systems like polyethers to modify their properties. researchgate.net
Enhancement of Material Properties
The addition of DACA to polymer chains can lead to significant improvements in their thermal and mechanical characteristics.
One of the most notable benefits of conjugating DACA to PLA is the enhancement of its thermal stability. nih.gov Thermogravimetric analysis (TGA) shows that the onset temperature of thermal decomposition for PLA can be significantly increased after being end-capped with DACA. For instance, in one study, the temperature at which 5% weight loss occurred (Td5%) for a stereocomplex of PLLA and PDLA increased after modification. nih.gov
The aromatic structure of the DACA end-groups is thought to contribute to this increased stability, potentially by acting as a radical scavenger at high temperatures, which delays the initiation of thermal degradation pathways that typically affect polyesters. nih.gov
| Polymer System | Decomposition Temp. (Td5%) | Reference |
|---|---|---|
| PLLA/PDLA Stereocomplex (unmodified) | ~305 °C | nih.gov |
| DACA-conjugated PLLA/PDLA Stereocomplex | ~320 °C | nih.gov |
While PLA is known for its high rigidity and tensile strength, it often suffers from brittleness, which limits its use in applications requiring toughness and flexibility. nih.govmdpi.com Chemical modifications, such as the conjugation of functional molecules, are a common strategy to address these limitations. scilit.com
Specific research detailing the mechanical properties (e.g., tensile strength, Young's modulus, elongation at break) of polymers conjugated specifically with this compound is limited. However, the introduction of aromatic end-groups can, in principle, influence inter-chain interactions. Depending on the concentration and interaction of these end-groups, they could either act as a plasticizer, potentially increasing ductility, or as a reinforcing agent if they promote strong intermolecular forces. The inherent brittleness of PLA arises from its high glass transition temperature and tendency for localized stress concentration. nih.gov Further research is needed to quantify how DACA conjugation specifically modulates the mechanical profile of PLA and other polymers.
Photoreactivity and Controllable Degradation
The cinnamic acid moiety within the DACA molecule is known to be photoreactive. When exposed to ultraviolet (UV) light, typically around 254 nm, the double bond in the cinnamoyl group can undergo a [2+2] cycloaddition reaction with a neighboring cinnamoyl group. nih.gov This photodimerization process creates a cyclobutane (B1203170) ring, effectively cross-linking the polymer chains to which the DACA molecules are attached.
This photo-crosslinking capability offers a powerful tool for material modification:
Network Formation : It allows for the transformation of a linear thermoplastic into a cross-linked thermoset material after fabrication, which can enhance mechanical strength, thermal resistance, and chemical resistance. nih.gov
Controllable Degradation : The photodimerization is, in some cases, reversible. Exposure to shorter wavelength UV light (e.g., <240 nm) can cleave the cyclobutane rings, breaking the cross-links. This photoreversibility could potentially be used to control the degradation of the polymer network on demand. Furthermore, the initial hydrolysis of the polymer, a key step in its biodegradation, can be influenced by its cross-linked state. nih.gov
While the general principle of cinnamic acid photoreactivity is well-established, detailed studies on the precise conditions for photo-crosslinking and controlled degradation of DACA-conjugated polymers remain a specific area for future investigation.
Photopolymerization and Crosslinking Behavior
Polymers functionalized with this compound moieties can undergo photocrosslinking upon exposure to ultraviolet (UV) light. The underlying mechanism for this transformation is the [2+2] cycloaddition of the cinnamate (B1238496) groups. When irradiated, the double bonds of two adjacent cinnamate residues react to form a cyclobutane ring, creating a covalent crosslink between polymer chains. This process converts a soluble or thermoplastic material into an insoluble and more rigid thermoset network.
The efficiency of this photocrosslinking process is dependent on several factors, including the concentration of the cinnamate groups, the intensity and wavelength of the UV light, and the mobility of the polymer chains. Higher concentrations of the photoactive moiety generally lead to a higher crosslinking density and, consequently, a more rigid material. The selection of an appropriate solvent during the photopolymerization process is also crucial as it affects the swelling of the polymer network and the accessibility of the cinnamate groups for reaction.
| Parameter | Influence on Photocrosslinking |
| Concentration of this compound | Higher concentration leads to increased crosslink density. |
| UV Irradiation | Intensity and wavelength affect the rate and efficiency of crosslinking. |
| Polymer Chain Mobility | Higher mobility facilitates the alignment of cinnamate groups for cycloaddition. |
| Solvent | Affects polymer swelling and accessibility of reactive sites. |
This table summarizes the key factors influencing the photopolymerization and crosslinking of polymers containing this compound.
Photocontrolled Hydrolysis Kinetics
A significant advantage of using cinnamic acid derivatives in polymer design is the potential for creating photodegradable or photo-labile materials. While the [2+2] cycloaddition is typically induced by UV light of a certain wavelength (e.g., > 280 nm), the resulting cyclobutane rings can often be cleaved by irradiation at a shorter wavelength (e.g., < 260 nm). This photoreversibility allows for precise spatial and temporal control over the degradation of the crosslinked polymer network.
The hydrolysis of polymers containing this compound can be indirectly controlled by light. The crosslinking density, which is determined by the extent of photodimerization, directly influences the rate of hydrolysis. A more densely crosslinked network will exhibit a slower rate of degradation as the penetration of water and enzymes (in the case of biodegradable polymers) is hindered.
Research on nanoparticles derived from related compounds, such as poly[(3,4-dihydroxycinnamic acid)-co-(4-hydroxycinnamic acid)], has shown a unique size-change behavior during hydrolytic degradation that is dependent on the crosslinking degree. nih.gov Uncrosslinked nanoparticles were observed to decrease in diameter during hydrolysis, while highly crosslinked nanoparticles exhibited an increase in diameter, likely due to swelling of the network. nih.gov This suggests that the hydrolytic behavior of materials incorporating this compound can be finely tuned by controlling the extent of photocrosslinking.
| Crosslinking Degree | Effect on Hydrolysis | Nanoparticle Size Change During Hydrolysis |
| Low (or Uncrosslinked) | Faster hydrolysis rate. | Decrease in diameter. nih.gov |
| High | Slower hydrolysis rate. | Increase in diameter (swelling). nih.gov |
This table illustrates the relationship between the degree of photocrosslinking and the subsequent hydrolysis behavior of cinnamic acid derivative-based nanoparticles, based on findings from related compounds.
Mechanistic Insights into Polymer Property Enhancement
The incorporation of this compound into a polymer backbone or as a pendant group can significantly enhance various material properties. The primary mechanism behind this enhancement is the formation of a robust and tunable crosslinked network.
The introduction of crosslinks increases the polymer's molecular weight and restricts the movement of polymer chains. This leads to a notable improvement in mechanical properties such as tensile strength, modulus, and hardness. The material transitions from a potentially soft and flexible state to a more rigid and durable one.
Furthermore, the crosslinked network enhances the thermal stability of the polymer. The covalent bonds formed during photodimerization require more energy to break than the intermolecular forces present in the uncrosslinked polymer, resulting in a higher decomposition temperature.
The specific arrangement and packing of the polymer chains, influenced by the presence of the bulky diacetoxycinnamic acid groups, can also play a role in the final properties of the material. The ability to control the crosslinking density through photopatterning allows for the creation of materials with spatially defined mechanical and chemical properties, which is highly desirable for applications in microfabrication, tissue engineering, and drug delivery systems.
Advanced Analytical Methodologies in Research
Chromatographic Techniques for Analysis and Purification
Chromatographic methods are fundamental for the separation and purification of individual compounds from complex mixtures. High-performance liquid chromatography (HPLC) is a particularly powerful tool for the analysis of cinnamic acid derivatives.
HPLC is widely employed for the determination of cinnamic acid and its derivatives in various samples, including biological fluids and plant extracts. nist.gov The method's versatility allows for both qualitative and quantitative analysis.
A common approach for the analysis of cinnamic acid derivatives involves using a C18 stationary phase with a mobile phase consisting of a mixture of methanol, acetonitrile, and an acidic aqueous solution. nist.gov For instance, a mobile phase of methanol:acetonitrile:2% glacial acetic acid (10:22:70, v/v) has been successfully used for the separation of cinnamic acid in plasma samples. nist.gov UV detection is typically set at a wavelength where the compounds exhibit maximum absorbance, such as 254 nm or 292 nm. nist.gov
The retention time, the time it takes for a compound to elute from the column, is a key parameter for identification. For example, in one method, the retention times for cinnamic acid and cinnamaldehyde (B126680) were found to be 6 and 7.1 minutes, respectively. d-nb.info The precision and accuracy of HPLC methods are validated through recovery studies and by assessing intra- and inter-day variability. nist.gov
For the analysis of complex mixtures containing various hydroxycinnamic acid derivatives, gradient elution is often employed. This involves changing the composition of the mobile phase during the analysis to achieve optimal separation of compounds with different polarities. chemicalbook.com
Table 1: HPLC Parameters for Cinnamic Acid Derivatives
| Parameter | Value/Condition | Reference |
|---|---|---|
| Column | C18 | nist.gov |
| Mobile Phase | Methanol:Acetonitrile:2% Glacial Acetic Acid (10:22:70, v/v) | nist.gov |
| Flow Rate | 0.8 mL/min | d-nb.info |
| Detection | UV at 292 nm | d-nb.info |
| Retention Time (Cinnamic Acid) | 6 min | d-nb.info |
| Linear Range | 0.001 to 1 µg/mL | d-nb.info |
| Correlation Coefficient (r²) | 0.9995 | d-nb.info |
Spectroscopic Characterization Techniques
Spectroscopic techniques provide detailed information about the molecular structure of a compound. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for the structural elucidation of cinnamic acid derivatives.
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR are used to characterize cinnamic acid derivatives.
¹H NMR of 3,4-Dimethoxycinnamic Acid: The ¹H NMR spectrum of 3,4-dimethoxycinnamic acid in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals for the aromatic protons, the vinylic protons of the propenoic acid side chain, and the methoxy (B1213986) group protons. nist.gov The chemical shifts (δ) are typically reported in parts per million (ppm).
¹³C NMR of 3,4-Dimethoxycinnamic Acid: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of 3,4-dimethoxycinnamic acid will show distinct signals for the carboxyl carbon, the vinylic carbons, the aromatic carbons, and the methoxy carbons.
Table 2: Representative ¹H NMR Data for 3,4-Dimethoxycinnamic Acid
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Reference |
|---|---|---|---|---|
| Aromatic-H | 6.8 - 7.2 | m | - | nist.gov |
| Vinylic-H (α) | 6.3 | d | 15.9 | |
| Vinylic-H (β) | 7.6 | d | 15.9 | |
| Methoxy (-OCH₃) | 3.9 | s | - | nist.gov |
Note: 'd' denotes a doublet, 'm' a multiplet, and 's' a singlet. Data is representative and may vary based on solvent and instrument conditions.
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a cinnamic acid derivative will show characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching), the carbon-carbon double bond (C=C stretching) of the vinyl group, and the aromatic ring.
For 3,4-dimethoxycinnamic acid, additional bands corresponding to the C-O stretching of the methoxy groups would be observed. researchgate.net The spectrum is typically recorded as a KBr pellet or in a mull. researchgate.net
Table 3: Characteristic FT-IR Absorption Bands for Cinnamic Acid Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |
|---|---|---|---|
| O-H (Carboxylic Acid) | 3200-2500 (broad) | Stretching vibration | libretexts.org |
| C=O (Carboxylic Acid) | ~1700 | Stretching vibration | libretexts.org |
| C=C (Alkene) | ~1630 | Stretching vibration | libretexts.org |
| C=C (Aromatic) | ~1600-1450 | Stretching vibrations | libretexts.org |
| C-O (Methoxy) | ~1250 and ~1025 | Asymmetric and symmetric stretching | researchgate.net |
Mass Spectrometry for Identification and Quantification
Mass spectrometry (MS) is a sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.
In the mass spectrum of a carboxylic acid, characteristic fragmentation patterns include the loss of a hydroxyl group (-OH, M-17) and a carboxyl group (-COOH, M-45). nih.gov For 3,4-dimethoxycinnamic acid, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (208.21 g/mol ). ufz.de
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection sensitivity of mass spectrometry, making it a powerful tool for the analysis of complex mixtures. ufz.de In LC-MS analysis of 3,4-dimethoxycinnamic acid, the precursor ion [M+H]⁺ (m/z 209.08136) or [M-H]⁻ (m/z 207.0665) is often selected for fragmentation in tandem mass spectrometry (MS/MS) experiments to obtain structural information. ufz.de
Table 4: Key Mass Spectrometry Data for 3,4-Dimethoxycinnamic Acid
| Ion | m/z (experimental) | Ionization Mode | Method | Reference |
|---|---|---|---|---|
| [M]⁺ | 208.0 | Electron Ionization | GC-MS | ufz.de |
| [M+H]⁺ | 209.08136 | Electrospray Ionization | LC-ESI-QTOF | |
| [M-H]⁻ | 207.0665 | Electrospray Ionization | LC-ESI-QTOF | ufz.de |
| Fragment | 191.0 | Positive Ion Mode | GC-MS | ufz.de |
| Fragment | 162.9807 | Negative Ion Mode | LC-ESI-QTOF | ufz.de |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Properties
Specific DFT studies on 3,4-Diacetoxycinnamic acid to determine its optimized molecular geometry, electronic structure (such as HOMO-LUMO energy levels), and other quantum chemical properties are not available in the reviewed literature.
Fukui Index Analysis for Reactivity Prediction
No research articles detailing Fukui index calculations to predict the local reactivity of this compound, identifying its electrophilic and nucleophilic sites, were found.
Molecular Modeling of Reaction Mechanisms
There is no available literature that presents molecular modeling studies on the reaction mechanisms involving this compound.
Simulation of Intermolecular Interactions and Biological Binding
Simulations or molecular docking studies detailing the intermolecular interactions of this compound with biological targets or other molecules are not present in the current body of scientific literature.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Routes and Derivatization Strategies
The conventional synthesis of 3,4-diacetoxycinnamic acid typically involves the acetylation of caffeic acid. Future research will likely pivot towards greener and more efficient synthetic methodologies. This includes exploring environmentally benign solvents, developing novel catalyst systems to minimize byproducts, and implementing flow chemistry for continuous and scalable production. For instance, research has already detailed the synthesis of this compound from 3,4-diacetoxybenzaldehyde (B1363737) and ethyl (triphenylphosphoranyliden)acetate, showcasing alternative synthetic pathways. researchgate.net
Furthermore, the derivatization of this compound is a key area for future exploration. uchile.cl By strategically modifying its chemical structure, a diverse library of novel compounds with potentially enhanced or entirely new functionalities can be created. nih.gov For example, the synthesis of conjugates with luteolin (B72000) has been explored to develop BACE1 inhibitors. nih.govresearchgate.net Another study focused on creating amide derivatives for the potential treatment of amyloid diseases. google.com The synthesis of paramagnetic analogs has also been investigated. researchgate.net These derivatization strategies aim to fine-tune the compound's physicochemical properties, such as solubility and stability, to create molecules with improved therapeutic potential or tailored characteristics for specific applications. uchile.clnih.gov
| Synthetic Strategy | Starting Materials | Significance | Reference |
| Acetylation | Caffeic acid, Acetic anhydride (B1165640) | Standard laboratory synthesis. | mun.ca |
| Horner-Wadsworth-Emmons type reaction | 3,4-Diacetoxybenzaldehyde, Ethyl (triphenylphosphoranyliden)acetate | Provides an alternative route to the cinnamic acid backbone. | researchgate.net |
| Conjugation | This compound, Luteolin | Creation of hybrid molecules with potential biological activity. | nih.govresearchgate.net |
| Amide Formation | This compound, Amines | Development of derivatives for therapeutic applications. | google.com |
Deeper Elucidation of Biological Mechanisms of Action
A critical frontier for future research is to unravel the precise biological mechanisms through which this compound and its derivatives exert their effects. While some studies have pointed to potential therapeutic applications, a deeper understanding of their molecular targets and signaling pathways is required. For instance, derivatives of this compound have been designed to mimic the backbone of echinocandins, which are inhibitors of fungal cell wall biosynthesis. mun.ca This suggests a potential mechanism of action for its antifungal properties. mun.ca
Future investigations will likely employ advanced "omics" technologies, such as proteomics and metabolomics, to obtain a systems-level view of the cellular responses to these compounds. This will help in identifying the specific proteins and metabolic pathways that are modulated, providing a more robust foundation for their potential therapeutic applications.
Development of Next-Generation Materials Utilizing this compound
The unique chemical structure of this compound, featuring a photoreactive α,β-unsaturated carboxylic acid and protected catechol functionalities, makes it a valuable monomer for creating advanced materials. researchgate.net Its use as a building block for polymers has been a significant area of research. researchgate.netevitachem.com For example, it has been conjugated to the terminals of polylactide (PLA) to enhance the thermal stability of the resulting polymer. mdpi.comacs.org This modification has been shown to improve the thermal decomposition temperature of PLA. acs.org
Future research is expected to further exploit these properties to develop novel biomaterials and functional polymers. The photoreactive nature of the cinnamic acid moiety can be utilized to create photo-crosslinkable materials for applications in hydrogels and photolithography. acs.orgacs.org The ability to form nanoparticles that are also photoreactive has been demonstrated, opening avenues for applications in drug delivery and nanotechnology. acs.org The development of branched polyesters incorporating 3,4-dihydroxycinnamic acid (derived from this compound) has yielded materials with high thermal and mechanical properties. acs.orgacs.org Further exploration into its use in creating porous organic polymers for applications like carbon dioxide capture could also be a fruitful area of research. acs.org
| Material Application | Polymer System | Key Finding | Reference |
| Thermal Stabilizer | Polylactide (PLA) | Conjugation with DACA enhanced the thermal decomposition temperature of PLA. | mdpi.comacs.orgresearchgate.net |
| Photoreactive Polymers | Branched Polyesters with DHCA | Created photoreactive and degradable polyesters with improved thermal and mechanical properties. | acs.orgacs.org |
| Nanoparticles | Polylactide (PLLA) | Formation of photoreactive nanoparticles with controllable size. | acs.org |
| Porous Organic Polymers | Covalent Organic Polymers (COPs) | Surface modification with DACA can enhance thermal stability. | acs.org |
Integration of Computational Approaches for Predictive Research
Computational chemistry and molecular modeling are set to become indispensable tools in guiding and accelerating research on this compound. While specific computational studies on this exact molecule are not yet prevalent in the provided search results, the groundwork has been laid for related systems. For example, theoretical studies have been conducted on the ring-opening polymerization of lactides, a process relevant to the modification of PLA with this compound. researchgate.net
Future in silico research could focus on several key areas. Molecular docking simulations could predict the binding affinity of this compound and its derivatives to various biological targets, helping to prioritize compounds for experimental screening. Quantitative Structure-Activity Relationship (QSAR) studies could be developed to correlate the chemical structures of a series of derivatives with their observed biological activities, enabling the design of more potent and selective molecules. For materials science applications, computational models could predict the mechanical, thermal, and electronic properties of polymers incorporating this monomer, facilitating the rational design of new materials with desired characteristics.
Q & A
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. The compound may cause irritation upon exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine dust.
- Storage : Store in sealed containers at -20°C to prevent degradation. Avoid proximity to ignition sources due to potential dust combustibility .
What strategies are effective in resolving contradictory bioactivity data in BACE1 inhibition studies involving this compound conjugates?
Advanced
Contradictions in bioactivity often arise from structural variability or assay conditions:
- Structural Modifications : Vary substituents on the cinnamic acid core (e.g., methoxy vs. acetoxy groups) to assess SAR (structure-activity relationships). For example, luteolin conjugates with 3,4-diacetoxy groups show enhanced BACE1 inhibition compared to non-acetylated analogs .
- Assay Validation : Use standardized enzyme inhibition assays (e.g., fluorescence-based) with positive controls (e.g., OM99-2 inhibitor).
- Data Normalization : Account for solubility differences by testing conjugates in DMSO/PBS mixtures to ensure consistent bioavailability.
Which spectroscopic methods are most reliable for structural elucidation of this compound, and what key spectral markers should be identified?
Q. Basic
- NMR :
- FT-IR : Peaks at 1740 cm⁻¹ (C=O stretch) and 1630 cm⁻¹ (C=C stretch) validate ester and conjugated double bonds .
How do variations in esterification conditions impact the yield and stability of this compound during synthesis?
Q. Advanced
- Catalyst Selection : Use pyridine or DMAP (4-dimethylaminopyridine) to enhance acetylation efficiency. Excess acetic anhydride (2–3 equiv.) ensures complete esterification .
- Temperature Control : Reactions at 0–5°C minimize side reactions (e.g., hydrolysis).
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH). Acetylated derivatives show improved stability compared to free phenolic forms due to reduced oxidative susceptibility .
What computational tools are recommended for predicting the physicochemical properties of this compound derivatives?
Q. Advanced
- LogP Prediction : Use ChemAxon or ACD/Labs to estimate lipophilicity, critical for blood-brain barrier penetration in BACE1 inhibitor studies.
- Molecular Dynamics (MD) : Simulate interactions with BACE1 active sites (e.g., using AutoDock Vina) to prioritize derivatives for synthesis .
- Data Sources : Cross-validate predictions with experimental data from NIST Chemistry WebBook or CAS Common Chemistry .
How can researchers address discrepancies in reported bioactivity between in vitro and in vivo models for this compound conjugates?
Q. Advanced
- Pharmacokinetic Profiling : Measure plasma half-life and metabolite formation (e.g., deacetylated products) using LC-MS/MS.
- Dose Optimization : Adjust dosing regimens to account for rapid clearance observed in rodent models.
- Tissue Distribution : Use radiolabeled analogs (e.g., ¹⁴C) to track conjugate accumulation in target organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
